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molecular formula C11H14O2 B134477 1-(2,6-Dimethylphenoxy)acetone CAS No. 53012-41-2

1-(2,6-Dimethylphenoxy)acetone

Cat. No. B134477
M. Wt: 178.23 g/mol
InChI Key: XDJULAUHYAJQBU-UHFFFAOYSA-N
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Patent
US08012901B1

Procedure details

Prepared by 1-chloro-propan-2-one (50 mmol) and 2,6-dimenthylphenol (60 mmol); purified by silica gel/hexane:ethyl acetate (5:1) column chromatography as a colorless oil; yield 84% (7.5 g); H NMR (400 MHz, CDCl3): d 2.34 (s, 6H, CH3), 2.42 (s, 3H, CH3), 4.40 (s, 2H, OCH2), 7.02-7.10 (m, 3H, Ar); CNMR (100 MHz, CDCl3): δ 16.3, 26.6, 76.8, 124.5, 129.1, 130.6, 155.0, 205.4; GC-MS m/z 178.1 (M+).
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
2,6-dimenthylphenol
Quantity
60 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].C1(C)CCC(C(C)C)[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH:21]3C(C(C)C)CCC(C)C3)[C:16]=2[OH:31])C1>>[CH3:21][C:17]1[CH:18]=[CH:19][CH:20]=[C:15]([CH3:8])[C:16]=1[O:31][CH2:2][C:3](=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
ClCC(C)=O
Name
2,6-dimenthylphenol
Quantity
60 mmol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)C1=C(C(=CC=C1)C1CC(CCC1C(C)C)C)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by silica gel/hexane

Outcomes

Product
Name
Type
Smiles
CC1=C(OCC(C)=O)C(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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